2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide
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Overview
Description
The compound “2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide” is a complex organic molecule that contains several functional groups and rings, including an amide group, a sulfanyl group, a pyridine ring, and a 1,2,4-triazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit the typical properties of molecules with amide, sulfanyl, pyridine, and 1,2,4-triazole groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For example, the amide group could undergo hydrolysis, the sulfanyl group could participate in redox reactions, and the pyridine and 1,2,4-triazole rings could undergo electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, it could exhibit the typical properties of amides, sulfanyls, pyridines, and 1,2,4-triazoles .Scientific Research Applications
- Application : The compound can be used as a precursor for synthesizing N-(pyridin-2-yl)imidates. Researchers have developed a green and efficient protocol to obtain these imidates from nitrostyrenes and 2-aminopyridines. The process involves in situ formation of α-iminonitriles under heterogeneous Lewis acid catalysis, followed by selective transformation into the desired N-(pyridin-2-yl)imidates .
- Application : Researchers have synthesized novel derivatives of this compound and evaluated their antiviral properties. Some of these derivatives exhibit better anti-fibrotic activities than existing drugs like Pirfenidone. For example, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate show promising results .
- Application : The compound can be used to synthesize N-(pyridin-2-yl)amides via C–C bond cleavage promoted by I2 and TBHP in toluene. This mild and metal-free reaction provides access to these valuable amides .
- Application : The compound’s imidate functionality can be harnessed for constructing various N-heterocycles, such as imidazolines, benzimidazoles, and oxazolines. These heterocycles exhibit diverse biological and chemical properties .
- Application : The compound can be converted into N-heterocycles, such as 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole and 2-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine, using ethylenediamine and 1,3-diaminopropane as reagents .
- Application : The compound participates in a green synthetic protocol that avoids toxic reagents. It is synthesized using Ce(OTf)3 as a catalyst in toluene at 120 °C .
Imidates Synthesis
Antiviral Studies
Metal-Free Synthesis of N-(Pyridin-2-yl)amides
Heterocycle Formation
Facile Conversion to N-Heterocycles
Green Synthetic Protocol
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6OS/c1-2-12-7-3-4-8-13(12)20-15(24)11-25-17-22-21-16(23(17)18)14-9-5-6-10-19-14/h3-10H,2,11,18H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMZZUQZGOIPLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide |
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